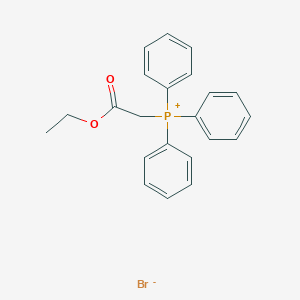

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

Descripción general

Descripción

(Ethoxycarbonylmethyl)triphenylphosphonium bromide (CAS: 1530-45-6) is a quaternary phosphonium salt with the molecular formula C22H22BrO2P and a molecular weight of 429.29 g/mol . Its structure comprises a triphenylphosphonium cation linked to an ethoxycarbonylmethyl group (–CH2COOEt), making it a versatile intermediate in organic synthesis, particularly in Wittig reactions for alkene formation. The compound is hygroscopic, soluble in polar solvents like water, and decomposes near 150°C . Its primary applications include pharmaceutical synthesis and materials science, where its cationic and lipophilic properties enable mitochondrial targeting in drug delivery systems .

Mecanismo De Acción

Target of Action

It is known to be a strong electron donor , which suggests it may interact with electron acceptors in biochemical reactions.

Mode of Action

(Carbethoxymethyl)triphenylphosphonium bromide is often used as a reaction catalyst in organic synthesis . It is involved in various reactions such as the polymerization of olefins, the hydrogenation of olefins, and the halogenation of olefins . The compound’s interaction with its targets likely involves electron donation, facilitating the progression of these reactions.

Biochemical Pathways

Given its role in organic synthesis, it can be inferred that it may influence a variety of biochemical pathways, particularly those involving olefin reactions .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and distribution within the body.

Action Environment

The action of (Carbethoxymethyl)triphenylphosphonium bromide can be influenced by environmental factors. It is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could alter its properties or effectiveness.

Actividad Biológica

(Ethoxycarbonylmethyl)triphenylphosphonium bromide (ECMTPB) is a phosphonium compound that has garnered attention for its biological activities, particularly in the realms of anticancer properties and corrosion inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

ECMTPB is characterized by its triphenylphosphonium moiety, which enhances its ability to target mitochondria in cells. The compound's structure can be represented as follows:

- Chemical Formula : C22H22BrO2P

- Molecular Weight : 420.3 g/mol

- Melting Point : 145-150 °C (dec.)

Research has demonstrated that ECMTPB exhibits significant antiproliferative activity against various cancer cell lines. The mechanism primarily involves mitochondrial impairment, leading to apoptosis in cancer cells while sparing non-malignant cells. For instance:

- Cell Lines Tested : MDA-MB-231 (breast carcinoma), A375 (melanoma), PC-3 (prostate cancer), and T-47D (breast carcinoma).

- Key Findings :

- Induction of mitochondrial depolarization and permeability transition.

- Activation of caspase-independent apoptosis pathways.

- Selective cytotoxicity towards cancer cells at low micromolar concentrations.

The introduction of ECMTPB into allylpolyalkoxybenzenes significantly enhances their cytotoxicity, suggesting that the phosphonium cation facilitates preferential accumulation in mitochondria, thereby improving therapeutic efficacy against malignant cells .

Corrosion Inhibition Properties

In addition to its biological activity against cancer cells, ECMTPB has been studied for its role as a corrosion inhibitor in acidic environments. The electrochemical studies revealed:

- Inhibitory Effect : ECMTPB effectively reduces corrosion rates of mild steel in aerated acid solutions.

- Mechanism : The compound forms a protective layer on the metal surface, preventing further oxidation.

Table 1 summarizes the corrosion inhibition efficiency of ECMTPB compared to other organic phosphonium compounds:

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| ECMTPB | 85 | Aerated HCl solution |

| Triphenylphosphonium Cl | 70 | Aerated HCl solution |

| Other Phosphonium Compounds | 50-60 | Various acidic solutions |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of ECMTPB on human cancer cell lines using MTT assays. Results indicated that concentrations as low as 10 µM led to significant cell death in malignant cells without affecting normal fibroblasts .

- Corrosion Inhibition : Another investigation focused on the electrochemical behavior of ECMTPB in acidic media. The study found that the compound not only inhibited corrosion but also showed potential for use in protecting metal surfaces in industrial applications .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Wittig Olefination Reactions

One of the primary applications of (ethoxycarbonylmethyl)triphenylphosphonium bromide is in Wittig olefination reactions. This reaction is significant for synthesizing alkenes from aldehydes or ketones, allowing for the formation of complex molecules. Specifically, it has been used to synthesize tetramic acid derivatives, which are important in medicinal chemistry due to their biological activities .

Bergman Cyclization Precursors

The compound serves as a precursor in the Bergman cyclization process, which is essential for synthesizing various polycyclic compounds. This reaction is valuable in the development of new pharmaceuticals and materials .

Michael Acceptors for Cysteine Protease Inhibitors

this compound acts as a Michael acceptor in the development of cysteine protease inhibitors. These inhibitors are crucial in therapeutic strategies against diseases where cysteine proteases play a role, such as cancer and inflammation .

Pharmaceutical Applications

Synthesis of PPAR Agonists

The compound has been utilized in synthesizing peroxisome proliferator-activated receptor (PPAR) agonists derived from thalidomide-related LXR antagonists. PPAR agonists are important in treating metabolic disorders and certain types of cancer .

Antimalarial Activity

Research indicates that derivatives synthesized from this compound exhibit antimalarial activity. The synthesis of benzoxaboroles, which are derived from this compound, has shown promise in combating malaria .

Case Studies and Research Findings

Case Study: Synthesis of Tetramic Acid Derivatives

In a study focusing on the synthesis of tetramic acid derivatives using this compound, researchers reported successful yields through optimized reaction conditions involving various aldehydes and ketones. The resulting compounds demonstrated significant biological activity, highlighting the utility of this phosphonium salt in drug discovery .

Mechanistic Studies on IspH Reductase Protein

Another study employed this compound to investigate the mechanism of IspH reductase, an enzyme involved in isoprenoid biosynthesis. The findings provided insights into potential therapeutic targets for antibiotic development .

Q & A

Q. Basic: How is (ethoxycarbonylmethyl)triphenylphosphonium bromide synthesized, and what parameters influence reaction yield?

Methodological Answer:

The synthesis involves a nucleophilic substitution reaction between ethyl bromoacetate and triphenylphosphine in a polar aprotic solvent (e.g., ethyl acetate) at room temperature. Critical parameters include:

- Solvent choice : Ethyl acetate or methylene chloride ensures solubility of reactants.

- Molar ratios : A slight excess of triphenylphosphine (1.15:1 molar ratio) drives the reaction to completion.

- Reaction time : 12–24 hours under stirring to precipitate the phosphonium salt.

- Purification : The product is filtered, washed with diethyl ether, and dried in vacuo to remove residual solvents .

Troubleshooting Table

| Side Reaction | Mitigation Strategy | Reference |

|---|---|---|

| Phosphine oxidation | Inert atmosphere | |

| Alkyl halide hydrolysis | Anhydrous conditions | |

| Thermal decomposition | Avoid heating |

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key peaks include triplet for ethoxy protons (δ 1.30 ppm, J = 7.1 Hz) and a quartet for methylene adjacent to phosphorus (δ 3.82 ppm, J = 153.2 Hz) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the phosphorus-bound carbon resonates at ~20 ppm (split due to P coupling) .

- IR Spectroscopy : Strong absorption at ~1730 cm⁻¹ (ester C=O stretch) and ~1630 cm⁻¹ (P⁺–C vibration) .

Comparison to Other Salts

| Phosphonium Salt | Reactivity Profile | Reference |

|---|---|---|

| Methyltriphenylphosphonium | Less electrophilic; lower yields | |

| (Carboxybutyl)triphenylphosphonium | Water-soluble; used in bioconjugation |

Q. Basic: What are the primary research applications of this compound?

Methodological Answer:

- Wittig olefination : Synthesize α,β-unsaturated esters for natural product synthesis (e.g., flavonoids, terpenes) .

- Bioconjugation : The ester group enables coupling to biomolecules (e.g., peptides) for targeted drug delivery .

- Ionic liquid studies : Investigate its role in modifying solvent polarity and reaction kinetics .

Q. Advanced: How can stereoselectivity challenges in alkene synthesis be addressed?

Methodological Answer:

- Solvent effects : Use non-polar solvents (e.g., toluene) to favor E-isomers via steric control .

- Temperature control : Lower temperatures (<0°C) reduce ylide aggregation, improving selectivity .

- Additives : Crown ethers or Li salts stabilize ylides, enhancing reaction efficiency .

Case Study : In the synthesis of γ-nonalactone, isotopic labeling with ¹³C confirmed E-selectivity >95% under optimized conditions .

Q. Basic: What storage conditions ensure stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light sensitivity : Protect from UV light to avoid radical-mediated decomposition .

- Decomposition products : Triphenylphosphine oxide and ethyl glycolate detected via TLC after prolonged storage .

Q. Advanced: How are byproducts analyzed in reactions involving this compound?

Methodological Answer:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares (ethoxycarbonylmethyl)triphenylphosphonium bromide with analogous phosphonium salts, emphasizing structural and functional differences:

*Estimated based on molecular formula.

Pharmaceutical Intermediates

- The ethoxycarbonylmethyl derivative is pivotal in synthesizing α,β-unsaturated esters , key intermediates in anticancer and anti-inflammatory drugs. For example, it facilitated the synthesis of tetrahydro-pyridine carboxylates with yields >80% in deep eutectic solvents .

- Fluorinated phosphonium salts (e.g., compound 2b in ) achieved 90% inhibition of tumor growth in vivo, outperforming non-fluorinated analogs .

Materials Science

- Conjugated Systems : The allyl-substituted analog () enabled the synthesis of fullerene-based dyes for optoelectronic devices, demonstrating higher photostability than shorter-chain derivatives .

Mitochondrial Drug Delivery

- While (ethoxycarbonylmethyl)TPP bromide has moderate mitochondrial uptake, MitoPBN and MitoQ (a ubiquinone derivative) achieve 2–4 mM concentrations in mitochondria due to optimized lipophilic-cationic balance .

Propiedades

IUPAC Name |

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVZPTPOYCJFNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934653 | |

| Record name | (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-45-6 | |

| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (ethoxycarbonylmethyl)triphenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1530-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethoxycarbonylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.